molecular formula C22H21N3O3 B14935979 7-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-3,4-dihydroquinolin-2(1H)-one

7-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B14935979
M. Wt: 375.4 g/mol
InChI Key: ASGZEZFNGYNACO-UHFFFAOYSA-N
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Description

7-[2-OXO-2-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)ETHOXY]-3,4-DIHYDRO-2(1H)-QUINOLINONE is a complex organic compound with a unique structure that combines elements of beta-carboline and quinolinone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

7-[2-oxo-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C22H21N3O3/c26-21-8-6-14-5-7-15(11-19(14)24-21)28-13-22(27)25-10-9-17-16-3-1-2-4-18(16)23-20(17)12-25/h1-5,7,11,23H,6,8-10,12-13H2,(H,24,26)

InChI Key

ASGZEZFNGYNACO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)N3CCC4=C(C3)NC5=CC=CC=C45

Origin of Product

United States

Preparation Methods

The synthesis of 7-[2-OXO-2-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)ETHOXY]-3,4-DIHYDRO-2(1H)-QUINOLINONE involves multiple steps, typically starting with the preparation of the beta-carboline and quinolinone precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the quinolinone or beta-carboline moieties.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-[2-OXO-2-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)ETHOXY]-3,4-DIHYDRO-2(1H)-QUINOLINONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-[2-OXO-2-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)ETHOXY]-3,4-DIHYDRO-2(1H)-QUINOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets are still under investigation, but they may involve inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Compared to other similar compounds, 7-[2-OXO-2-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)ETHOXY]-3,4-DIHYDRO-2(1H)-QUINOLINONE stands out due to its unique combination of beta-carboline and quinolinone structures. Similar compounds include other beta-carboline derivatives and quinolinone derivatives, which may share some chemical properties but differ in their biological activities and applications.

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